molecular formula C24H29N3O4S2 B2940194 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide CAS No. 866842-46-8

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2940194
CAS No.: 866842-46-8
M. Wt: 487.63
InChI Key: ABQBPPFCPPUJGP-UHFFFAOYSA-N
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Description

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a thieno[3,4-d][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the phenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The thiazole core plays a crucial role in binding to these targets, while the phenyl and ethoxyphenyl groups enhance its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole cores, such as thiamine (Vitamin B1) and sulfathiazole.

    Phenylacetamides: Compounds like paracetamol, which share the acetamide functional group.

Uniqueness

2-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}[4-(propan-2-yl)phenyl]amino)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its thiazole core and phenylacetamide structure provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-propan-2-ylanilino)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-31-20-11-7-18(8-12-20)25-23(28)13-27(19-9-5-17(6-10-19)16(2)3)24-26-21-14-33(29,30)15-22(21)32-24/h5-12,16,21-22H,4,13-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQBPPFCPPUJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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